3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Glycosylation: The pyrimidine base is then glycosylated with a ribofuranose sugar under acidic conditions to form the nucleoside.
Methylation: The final step involves the methylation of the nucleoside at the 3-position using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ribofuranose moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid for glycosylation.
Major Products
Oxidation Products: Oxo derivatives of the pyrimidine base.
Reduction Products: Reduced forms of the nucleoside.
Substitution Products: Substituted nucleosides with various functional groups.
Scientific Research Applications
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor for various enzymes, affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: A nucleoside with a similar structure but lacking the 3-methyl group.
3-Methylcytidine: Another nucleoside with a methyl group at the 3-position but with a different base.
Ribothymidine: A thymidine derivative with a ribofuranose sugar.
Uniqueness
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific methylation pattern and the presence of both a ribofuranose sugar and a pyrimidine base. This unique structure may confer distinct biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N2O6 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6?,7+,8+/m1/s1 |
InChI Key |
DXEJZRDJXRVUPN-BJLRKGDGSA-N |
Isomeric SMILES |
CN1C(=O)C(=CNC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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